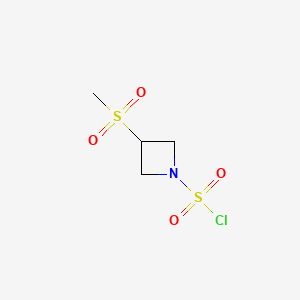
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of both a sulfonyl chloride group and an azetidine ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The general reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of methanesulfonic acid using thionyl chloride or phosgene under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene.
Reduction Reactions: It can be reduced to form methanesulfonamide.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.
Lewis Acids: Facilitate Beckmann rearrangement of oxime methanesulfonates.
Major Products
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated through elimination reactions.
Methanesulfonamide: Produced via reduction reactions.
Applications De Recherche Scientifique
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for converting alcohols to methanesulfonates, which are intermediates in various reactions.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the azetidine ring.
Tosyl Chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is unique due to the presence of both the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C4H8ClNO4S2 |
|---|---|
Poids moléculaire |
233.7 g/mol |
Nom IUPAC |
3-methylsulfonylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO4S2/c1-11(7,8)4-2-6(3-4)12(5,9)10/h4H,2-3H2,1H3 |
Clé InChI |
PHLFFKXIYCKGJJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CN(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















